![molecular formula C27H29N5O B3029008 Nvp-aew541 CAS No. 475489-16-8](/img/structure/B3029008.png)
Nvp-aew541
Overview
Description
NVP-AEW541 is a selective small molecule IGF-1R tyrosine kinase inhibitor . It is active against multiple myeloma and other hematologic neoplasias and solid tumors . It is a pyrrolo [2,3-d] pyrimidine derivative .
Synthesis Analysis
NVP-AEW541 is a pyrrolo [2,3-d]pyrimidine derivative small molecular weight kinase inhibitor of the IGF-IR .Molecular Structure Analysis
The molecular formula of NVP-AEW541 is C27H29N5O . It is a pyrrolo [2,3-d] pyrimidine derivative .Chemical Reactions Analysis
NVP-AEW541 is soluble in DMSO at 2 mg/mL .Physical And Chemical Properties Analysis
The molecular weight of NVP-AEW541 is 439.55 g/mol . It is a white to beige powder .Scientific Research Applications
- Tumor Types : It has shown activity against various IGF-1-sensitive tumor types, including breast cancer, rhabdoid tumors, and bone and soft tissue sarcomas .
- In Vivo Activity : In a diffuse multiple myeloma mouse model, NVP-AEW541 demonstrated in vivo antitumor activity .
Sensitization to Other Drugs
NVP-AEW541 has interesting interactions with other anti-cancer drugs:
- Blunting Growth Factor Responses : It blunts tumor cell responses to growth factors (e.g., interleukin-6) and VEGF production .
Cardiac Effects
Apart from its antitumor properties, NVP-AEW541 also affects cardiac function:
Mechanism of Action
Target of Action
NVP-AEW541 is a small molecule inhibitor that primarily targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) . IGF-1R is a tetrameric transmembrane receptor tyrosine kinase, which plays critical roles in cell proliferation, survival, and resistance to a broad spectrum of hematologic malignancies and solid tumors .
Mode of Action
NVP-AEW541 selectively inhibits the autophosphorylation of IGF-1R . This inhibition abrogates IGF-I-mediated survival and colony formation in soft agar at concentrations consistent with the inhibition of IGF-IR autophosphorylation . The compound’s interaction with its target leads to the dephosphorylation of IGF-1R and AKT .
Biochemical Pathways
Upon IGF-1R inhibition by NVP-AEW541, key growth/survival pathways are blocked. These include the PI-3K/Akt, Ras/Raf/MAPK, and IKK-a/NF-kB pathways . This results in the suppression of both constitutive and serum- or IGF-1-induced upregulation of proteasome activity .
Pharmacokinetics
NVP-AEW541 is an orally bioavailable compound . It has been shown to inhibit IGF-IR signaling in tumor xenografts and significantly reduce the growth of IGF-IR-driven fibrosarcomas . .
Result of Action
The molecular and cellular effects of NVP-AEW541’s action include the blocking of expression of inhibitors of apoptosis (e.g., FLIP, cIAP-2, survivin) . It also leads to changes in the IGF-I induced cell cycle and induces apoptotic cell death . Furthermore, it exhibits antiproliferative effects .
Action Environment
The action of NVP-AEW541 can be influenced by environmental factors such as the presence of serum. The compound counteracts the proliferative/anti-apoptotic effect of serum on tumor cells from a broad spectrum of diseases . .
Safety and Hazards
properties
IUPAC Name |
7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECDBHGVIIRMOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467110 | |
Record name | NVP-AEW541 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nvp-aew541 | |
CAS RN |
475488-34-7, 475489-16-8 | |
Record name | AEW-541 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NVP-AEW541 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AEW-541 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of NVP-AEW541, and how does it interact with this target?
A: NVP-AEW541 selectively inhibits the tyrosine kinase activity of IGF-1R. [, ] It binds to the ATP-binding site of the IGF-1R kinase domain, preventing the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. [, , ]
Q2: What is the significance of IGF-1R in cancer development and progression?
A: IGF-1R plays a crucial role in regulating cell growth, proliferation, survival, and metastasis. [, ] Overexpression or activation of IGF-1R is frequently observed in various cancers, contributing to tumor development, progression, and resistance to conventional therapies. [, , , ]
Q3: Which downstream signaling pathways are affected by NVP-AEW541-mediated IGF-1R inhibition?
A: NVP-AEW541 effectively blocks IGF-1-induced activation of key signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways. [, , , , ] This inhibition leads to a decrease in the expression of anti-apoptotic proteins and cell cycle regulators, ultimately promoting apoptosis and cell cycle arrest in tumor cells. [, , , , , , ]
Q4: What is the evidence supporting NVP-AEW541's antitumor activity in preclinical studies?
A: NVP-AEW541 has demonstrated significant antitumor activity against a wide range of cancer cell lines in vitro, including breast cancer, multiple myeloma, esophageal cancer, ovarian cancer, neuroblastoma, and others. [, , , , , , , , , , , , , , , , , , , , ]
Q5: Has NVP-AEW541 shown efficacy in in vivo models of cancer?
A: Yes, NVP-AEW541 has exhibited promising antitumor activity in vivo, effectively inhibiting tumor growth in xenograft models of various cancers, including multiple myeloma, neuroblastoma, Ewing's sarcoma, and others. [, , , , , ]
Q6: Does NVP-AEW541 enhance the efficacy of existing cancer therapies?
A: Preclinical studies suggest that NVP-AEW541 can synergize with other anticancer agents, such as cytotoxic chemotherapy, EGFR inhibitors (e.g., gefitinib, erlotinib, trastuzumab), and mTOR inhibitors (e.g., KU0063794, Rad001), leading to enhanced antitumor effects. [, , , , , , , , , , , , , ]
Q7: What are the potential challenges and considerations for the clinical development of NVP-AEW541?
A7: Despite its promising preclinical activity, NVP-AEW541 faces challenges in clinical development:
- Resistance Mechanisms: Tumor cells can develop resistance to NVP-AEW541 through various mechanisms, including IGF-1R overexpression, activation of alternative signaling pathways (e.g., Ras/MAPK, Her2), and upregulation of IGF-2 production. [, , , , ] Further research is needed to overcome these resistance mechanisms and improve treatment outcomes.
- Potential Side Effects: As an IGF-1R inhibitor, NVP-AEW541 may induce side effects related to disruption of IGF-1 signaling, such as hyperglycemia and metabolic disturbances. [, ] Careful monitoring and management of these potential side effects are crucial in clinical settings.
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